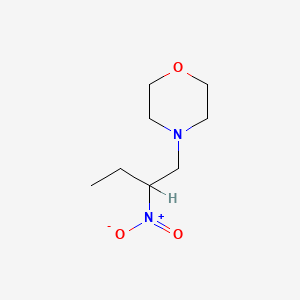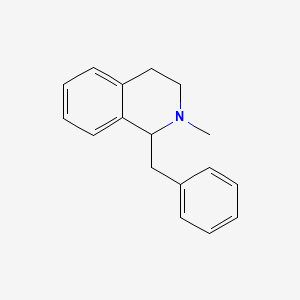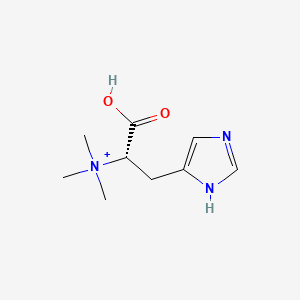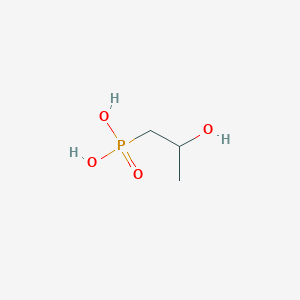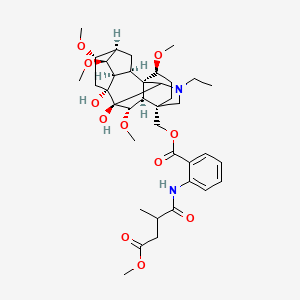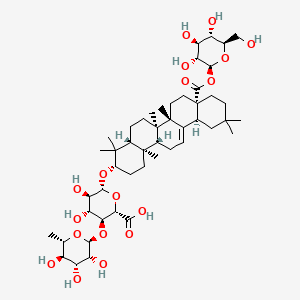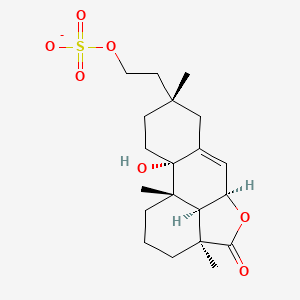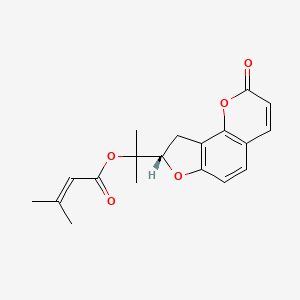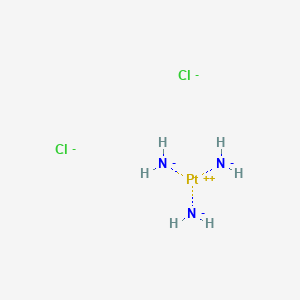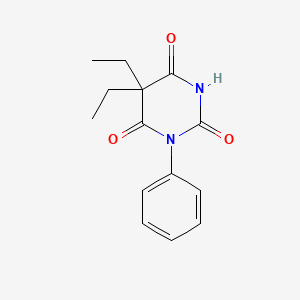
Phetharbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phetharbital is a short-acting barbiturate derivative without hypnotic properties, Phetharbital (N-phenylbarbital) can be used as a sedative and anticonvulsant agent due to its mechanism of enhancing GABA (Gamma Amino Butyric Acid) transmission and inhibition of synaptic excitation. Phetharbital has generally been withdrawn from clinical use. (NCI04)
Phetharbital is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
Metabolism of Hormones
Phetharbital has been studied for its effects on the metabolism of hormones such as testosterone and cortisol. Research indicates that the administration of phetharbital can result in a moderate decrease in the metabolic clearance and plasma production rates of testosterone. It also leads to changes in the urinary excretions of various steroid metabolites, including androsterone, etiocholanolone, and 11-oxyketosteroids, as well as an increase in the excretion of polar metabolites of testosterone (Southren et al., 1969). Furthermore, phetharbital has been observed to cause a marked increase in the urinary excretion of 6β-hydroxycortisol, a polar cortisol metabolite, without a concomitant increase in the urinary excretion of 17-hydroxycorticosteroids (Kuntzman et al., 1968).
Effects on Behavior and Learning
The impact of phetharbital on behavior and learning has been examined in animal studies. It has been found to influence the acquisition of passive avoidance responses, with high concentrations of the drug facilitating learning and low concentrations impairing it. This suggests a potential application in understanding the mechanisms of learning and memory (Millichap & Millichap, 1968).
Hepatotoxicity and Enzyme Induction
Studies have explored the effects of phetharbital on hepatic function, particularly in the context of chemical poisoning. It has been shown to affect microsomal enzyme inducers in hepatic cells, which could have implications for the treatment of liver diseases and understanding the liver's response to toxins (Hurwitz, 1972).
Treatment of Hyperbilirubinemia
In clinical trials, phetharbital has been tested for its efficacy in treating unconjugated hyperbilirubinemia, including Gilbert's syndrome and the Crigler-Najjar syndrome. The trials indicated that phetharbital could significantly reduce plasma bilirubin levels and was preferred by most patients over other treatments (Hunter et al., 1971).
Anti-Seizure Properties
Research into traditional Chinese medicinal plants led to the identification of pharbitin, a component of Semen Pharbitidis, as the main anti-seizure element. This study underscores the scientific basis for the traditional use of Semen Pharbitidis in treating epilepsy, suggesting potential applications for phetharbital in this context (Liu et al., 2019).
Eigenschaften
CAS-Nummer |
357-67-5 |
|---|---|
Produktname |
Phetharbital |
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
InChI-Schlüssel |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Andere CAS-Nummern |
357-67-5 |
Synonyme |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



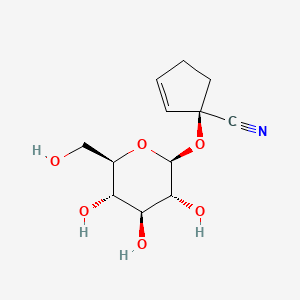

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)
